molecular formula C4H8FNO B599276 (3-Fluoroazetidin-3-YL)methanol CAS No. 1268520-93-9

(3-Fluoroazetidin-3-YL)methanol

Cat. No. B599276
M. Wt: 105.112
InChI Key: PFBYWNBYIPWLRG-UHFFFAOYSA-N
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Description

“(3-Fluoroazetidin-3-YL)methanol” is a chemical compound with the CAS Number: 1268520-93-9 . It has a molecular weight of 105.11 . The compound appears as a colorless to yellow sticky oil to semi-solid .


Molecular Structure Analysis

The IUPAC name for this compound is (3-fluoro-3-azetidinyl)methanol . Its InChI code is 1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2 . This indicates that the compound contains four carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.


Physical And Chemical Properties Analysis

“(3-Fluoroazetidin-3-YL)methanol” is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 105.11 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Enantiodiscrimination of α-Racemic Carboxylic Acids : Enantiopure aziridin-2-yl methanols, closely related to (3-Fluoroazetidin-3-YL)methanol, are effective sensors for enantiodiscrimination of α-racemic carboxylic acids with tertiary or quaternary stereogenic centers. This application is significant in the determination of enantiomeric excess (ee) in pharmaceuticals (Malinowska et al., 2020).

  • Development of P2X7 Antagonist Clinical Candidate : In the synthesis of novel P2X7 antagonists, compounds structurally similar to (3-Fluoroazetidin-3-YL)methanol were used. These compounds have shown promise as clinical candidates for the treatment of mood disorders, indicating the relevance of such structures in developing therapeutic agents (Chrovian et al., 2018).

  • Characterization of Linezolid and its Synthetic Precursors : The structural and spectral characterization of linezolid and its precursors, which include compounds related to (3-Fluoroazetidin-3-YL)methanol, has been conducted using solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry. This research contributes to our understanding of the molecular behavior of pharmaceuticals and their precursors (Wielgus et al., 2015).

  • Synthesis of Oxazolidinone Antibacterial Drugs : Research on (S)-5-(Heterocycle Methylene) -3-(3-Fluoro-4-morpholin-4-yl-phenyl)-Oxazolidin-2-one derivatives, structurally similar to (3-Fluoroazetidin-3-YL)methanol, highlights the synthesis process and their evaluation as antibacterial agents. However, a study found that modifying the 5-acetylaminometyl group in Linezolid to a 5-(heterocycle methylene) group resulted in a loss of antibacterial activity (Zhou Wei-cheng, 2006).

  • Use in Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally related to (3-Fluoroazetidin-3-YL)methanol, was developed and used in Huisgen 1,3-dipolar cycloadditions. This demonstrates the potential of similar structures in catalytic applications (Ozcubukcu et al., 2009).

Safety And Hazards

“(3-Fluoroazetidin-3-YL)methanol” is classified as a corrosive substance . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-4(3-7)1-6-2-4/h6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYWNBYIPWLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoroazetidin-3-YL)methanol

CAS RN

1268520-93-9
Record name (3-fluoroazetidin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the discovery of a series of novel zwitterionic hPTHR1 antagonists. Optimization of lead compound 2 led to 4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxo-pyrido[2,3–d][1]…
Number of citations: 1 www.sciencedirect.com

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